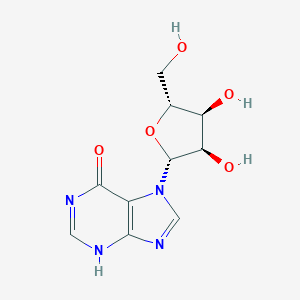

7-beta-Ribofuranosylhypoxanthine

Description

Historical Discovery and Initial Characterization of 7-beta-Ribofuranosylhypoxanthine

The first identification of 7-beta-D-ribofuranosylhypoxanthine in a biological context was a notable event in the field of nucleoside research. In 1985, a novel nucleoside was isolated from the 24-hour urine collection of a patient with chronic myelogenous leukemia. nih.gov A significant quantity, 400 micrograms, of the compound was obtained, allowing for its thorough characterization. nih.gov

The structure of this previously unknown molecule was meticulously established as 7-beta-D-ribofuranosylhypoxanthine through a combination of advanced analytical techniques. nih.gov These methods included ultraviolet (UV) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. nih.gov The identity of the naturally occurring substance was further validated by comparing its properties to a synthetically produced sample. The UV and mass spectra, as well as the behavior of the natural material in thin-layer chromatography, were identical to those of the synthetic standard. nih.gov Final confirmation of the structure was achieved through high-performance liquid chromatography (HPLC), where the retention times of the isolated compound matched the synthetic beta-anomer and were distinct from the alpha-anomer. nih.gov The synthesis of related 7-(beta-D-ribofuranosyl) derivatives has also been explored, providing a basis for comparative studies. nih.govnih.gov

Below are the key analytical data that led to the characterization of 7-beta-D-ribofuranosylhypoxanthine:

| Analytical Method | Observed Characteristics |

| Ultraviolet (UV) Spectroscopy | The UV absorption spectra of the isolated nucleoside were identical to the synthetic 7-beta-D-ribofuranosylhypoxanthine. nih.gov |

| Mass Spectrometry | The mass spectral data of the natural compound matched that of the synthetic sample, confirming its molecular weight and fragmentation pattern. nih.gov |

| Nuclear Magnetic Resonance (NMR) | NMR spectroscopy provided detailed information about the chemical environment of the protons and carbons, confirming the beta-configuration of the ribofuranosyl moiety and the N7-linkage to the hypoxanthine (B114508) base. nih.gov |

| Chromatography (TLC & HPLC) | The chromatographic mobility of the isolated substance on thin-layer chromatography (TLC) was identical to the synthetic compound. Co-injection with synthetic alpha and beta anomers in high-performance liquid chromatography (HPLC) confirmed the beta-configuration of the natural isolate. nih.gov |

Significance of N7-Linked Purine (B94841) Nucleosides in Biological Systems

The discovery of this compound highlighted the biological relevance of N7-linked purine nucleosides, a class of compounds that deviates from the canonical N9-linkage found in DNA and RNA. basicmedicalkey.comslideshare.netlibretexts.org The N7 position of purines is a site of significant chemical reactivity and is involved in various biological processes. nih.gov

The stability of the N-glycosidic bond is a crucial factor in the function of nucleosides. In purine nucleosides, protonation of the imidazole (B134444) ring nitrogen, N7, is a key step in the acid-catalyzed hydrolysis of this bond. ttu.ee This inherent lability at the N7 position is exemplified by the rapid hydrolysis of nucleosides that are methylated at this site. ttu.ee

A prominent example of a biologically significant N7-linked purine is 7-methylguanosine (B147621) (m7G). This modified nucleoside is a critical component of the 5' cap structure of eukaryotic messenger RNA (mRNA). nih.govwikipedia.orgyoutube.com The m7G cap plays a vital role in several aspects of mRNA metabolism, including:

Protecting mRNA from degradation: The cap structure shields the mRNA from exonucleases, thereby increasing its stability. wikipedia.orgyoutube.com

Facilitating nuclear export: The cap is recognized by proteins that mediate the transport of mRNA from the nucleus to the cytoplasm. nih.gov

Promoting translation initiation: The cap binds to initiation factors that are essential for the recruitment of ribosomes to the mRNA, a crucial step in protein synthesis. nih.govyoutube.com

The enzymes responsible for creating the m7G cap are known as mRNA (guanine-N7-)-methyltransferases. wikipedia.org These enzymes catalyze the transfer of a methyl group from S-adenosyl methionine to the N7 position of the guanine (B1146940) at the 5' end of the mRNA. wikipedia.org

While N7-guanine adducts in DNA have been studied as potential biomarkers for exposure to carcinogens, their direct role in mutagenesis is less clear due to their chemical instability. nih.govnih.gov However, the existence of these adducts and the enzymatic machinery to process N7-modified purines underscore the biological importance of this position. nih.gov The study of N7-linked nucleosides, such as this compound, provides valuable insights into these alternative biochemical pathways.

Broad Academic Relevance of this compound Research

The investigation of this compound and other N7-linked purine nucleosides holds considerable relevance across various scientific disciplines. The initial discovery of this compound in the urine of a leukemia patient suggests its potential as a biomarker for certain diseases. nih.govwikipedia.org Modified nucleosides are often excreted in the urine as a result of increased RNA and DNA turnover, a common feature of cancer. wikipedia.org

Furthermore, the study of N7-linked nucleosides contributes to a deeper understanding of fundamental biological processes. For instance, research into the function of N7-methylguanosine in the mRNA cap has been instrumental in elucidating the mechanisms of gene expression and its regulation. nih.govnih.gov Dysregulation of m7G modification has been implicated in various cancers, making the enzymes involved in this process potential therapeutic targets. nih.govnih.gov

In the field of enzymology, N7-linked purine nucleosides serve as valuable tools for probing the active sites and mechanisms of enzymes that interact with nucleic acids. nih.gov For example, the use of analogs with modifications at the N7 position has helped to dissect the specific interactions between a ribozyme and its guanosine (B1672433) substrate. nih.gov The atypical physicochemical properties of some N7-ribosyl purines, such as N7-xanthosine, which can be formed by wild-type nucleoside phosphorylases, challenge the established paradigms of enzyme specificity and reveal new aspects of purine metabolism. nih.gov

The chemical synthesis of this compound and its analogs is also an active area of research. nih.govnih.gov Developing efficient synthetic routes is crucial for producing these compounds in sufficient quantities for biological and structural studies. These synthetic efforts not only provide the necessary materials for research but also contribute to the broader field of nucleoside chemistry.

Structure

3D Structure

Properties

CAS No. |

10280-01-0 |

|---|---|

Molecular Formula |

C10H12N4O5 |

Molecular Weight |

268.23 g/mol |

IUPAC Name |

7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-8-5(14)9(18)12-2-11-8/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

MTBCDJLBNPJBFZ-KQYNXXCUSA-N |

SMILES |

C1=NC2=C(C(=O)N1)N(C=N2)C3C(C(C(O3)CO)O)O |

Isomeric SMILES |

C1=NC(=O)C2=C(N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

C1=NC(=O)C2=C(N1)N=CN2C3C(C(C(O3)CO)O)O |

Synonyms |

7-beta-ribofuranosylhypoxanthine |

Origin of Product |

United States |

Synthetic Pathways and Enzymatic Formation of 7 Beta Ribofuranosylhypoxanthine

Chemical Synthesis Methodologies for 7-beta-Ribofuranosylhypoxanthine and its Analogs

Direct chemical synthesis of N7-glycosyl purines often contends with the formation of isomeric mixtures, primarily the thermodynamically more stable N9-isomer. acs.orgnih.gov Consequently, research has focused on developing methods that afford regioselective control.

One of the most established techniques is the Vorbrüggen glycosylation , which typically involves reacting a silylated purine (B94841) base with a protected ribofuranosyl halide or acetate, promoted by a Lewis acid like tin(IV) chloride (SnCl4) or titanium(IV) tetrachloride (TiCl4). acs.orgnih.gov While this method often yields a mixture of N7 and N9 isomers, reaction conditions can be optimized to favor the desired N7 product. acs.orgnih.gov For instance, studies on 6-chloropurine, a common precursor for hypoxanthine (B114508) derivatives, have demonstrated that the choice of Lewis acid and solvent can significantly influence the N7/N9 isomer ratio. acs.orgnih.gov

Another approach to achieve unambiguous N7 regioselectivity is the Townsend method . acs.org This strategy is not a direct glycosylation but involves the construction of the purine ring onto a pre-glycosylated imidazole (B134444) precursor, which ensures the final product is exclusively the N7-isomer. acs.org However, this multi-step process can be laborious compared to direct glycosylation. acs.org

More recent advancements include the use of boronic acid catalysts for regio- and stereoselective N-glycosylations of purines with glycosyl trichloroacetimidate (B1259523) donors. nih.gov This protocol offers a highly efficient route to various nucleoside analogues under mild conditions. nih.gov Additionally, direct, regioselective N7-alkylation of 6-substituted purines has been achieved using tert-alkyl halides with an SnCl4 catalyst under kinetically controlled conditions, providing a pathway to N7-substituted purine scaffolds suitable for further elaboration into nucleosides. acs.orgnih.gov A sodium salt glycosylation method has also been successfully developed for the synthesis of N7-ribofuranosyl derivatives of purine analogs like 3-deazaguanine. nih.gov

| Method | Description | Key Features | Selectivity |

| Vorbrüggen Glycosylation | Reaction of a silylated purine with a protected sugar, catalyzed by a Lewis acid (e.g., SnCl4, TiCl4). acs.orgnih.gov | Widely used but often produces isomeric mixtures. acs.org | N7/N9 ratio is dependent on catalyst, solvent, and temperature. acs.orgnih.gov |

| Townsend Method | Cyclization of a glycosylated imidazole precursor to form the purine ring. acs.org | Laborious, multi-step synthesis. acs.org | Unambiguous N7-regioselectivity. acs.org |

| Boronic Acid Catalysis | N-glycosylation using glycosyl trichloroacetimidate donors and an arylboronic acid catalyst. nih.gov | High efficiency under mild conditions, no stoichiometric activators needed. nih.gov | High regio- and stereoselectivity. nih.gov |

| Direct N7-Alkylation | Reaction of silylated purines with an alkyl halide using an SnCl4 catalyst. acs.orgnih.gov | Kinetically controlled reaction favoring the N7 position. acs.orgnih.gov | Highly regioselective for the N7 isomer under specific conditions. acs.orgnih.gov |

Enzymatic Biotransformation and Biosynthetic Routes

Enzymatic methods provide powerful alternatives to chemical synthesis, often exhibiting remarkable selectivity and operating under mild, environmentally benign conditions. The biosynthesis of this compound and related analogs primarily involves the action of nucleoside phosphorylases.

Purine nucleoside phosphorylases (PNPs) are key enzymes in the purine salvage pathway. wikipedia.org Their primary metabolic function is to catalyze the reversible phosphorolysis of N9-ribonucleosides like inosine (B1671953) and guanosine (B1672433) into the corresponding purine base (hypoxanthine or guanine) and α-D-ribose-1-phosphate. wikipedia.org

This reversibility can be exploited for synthesis. In the synthetic direction, PNPs can catalyze the transfer of a ribosyl group from a donor like α-D-ribose-1-phosphate to a purine base acceptor. nih.gov This enzymatic ribosylation is a cornerstone of many biocatalytic strategies for producing nucleoside analogs. nih.govtandfonline.comnih.gov The enzyme's catalytic mechanism involves the destabilization of the N-glycosidic bond in the nucleoside substrate, forming a stable enzyme-purine base complex intermediate. nih.govcapes.gov.br In the reverse reaction, this activated intermediate can react with α-D-ribose-1-phosphate to form a new nucleoside.

While the canonical reaction catalyzed by PNPs involves the N9 position of the purine ring, the enzymatic glycosylation site is not always restricted to this position. nih.gov The regioselectivity of PNP-catalyzed reactions can be influenced by the specific enzyme source (e.g., from different organisms), the structure of the purine substrate, and the reaction conditions. This provides an opportunity to synthesize less common N7-isomers.

Achieving N7-glycosylation often involves screening different PNPs and using purine analogs that sterically or electronically disfavor reaction at the N9 position. The formation of the desired β-anomer is a hallmark of enzymatic synthesis, as the enzyme's active site precisely controls the stereochemistry of the newly formed glycosidic bond, avoiding the anomeric mixtures often seen in chemical methods. researchgate.net While direct enzymatic synthesis of this compound is less common than its N9 counterpart (inosine), the use of engineered PNPs or enzymes from specific sources can lead to the formation of N7-ribosylated products. nih.gov

Chemo-Enzymatic Strategies for Nucleoside Analog Generation

Chemo-enzymatic strategies merge the advantages of both chemical synthesis and biocatalysis to create efficient and versatile routes for producing nucleoside analogs. tandfonline.comnih.gov These approaches can overcome the limitations of purely chemical or enzymatic methods. tandfonline.com

A typical chemo-enzymatic route might involve the chemical synthesis of a modified purine base, which is not a natural substrate for PNPs. This chemically synthesized base is then subjected to an enzymatic ribosylation step using a suitable PNP and a sugar donor like α-D-ribose-1-phosphate. nih.gov This strategy leverages the high stereoselectivity and regioselectivity of the enzyme to form the desired β-nucleoside without the need for extensive protecting group chemistry on the sugar moiety. nih.gov

Metabolic Dynamics and Biochemical Functions of 7 Beta Ribofuranosylhypoxanthine

Substrate Properties and Enzyme Kinetics with 7-beta-Ribofuranosylhypoxanthine

Phosphorolysis and Glycosylation Kinetics of this compound

7-beta-D-ribofuranosylhypoxanthine (N7Ino) has been identified as a substrate for purine (B94841) nucleoside phosphorylase (PNP), although it exhibits weaker activity compared to the natural substrate, inosine (B1671953). nih.gov The phosphorolysis of N7Ino, catalyzed by PNP, results in the cleavage of the glycosidic bond to yield hypoxanthine (B114508) and ribose-1-phosphate.

Kinetic studies with PNP from various sources have provided insights into the efficiency of this process. For instance, with PNP from human erythrocytes, the pseudo-first-order rate constant (Vmax/Km) for the phosphorolysis of N7Ino was found to be a mere 0.02% of that for inosine. nih.gov The Michaelis constants (Km) for N7Ino also vary depending on the enzyme source, with values of 1.52 mM for human erythrocyte PNP, 1.26 mM for calf spleen PNP, and 0.64 mM for E. coli PNP. nih.gov These high Km values indicate a relatively low affinity of the enzyme for this compound.

The enzymatic synthesis of this compound can be achieved through glycosylation reactions. One method involves the sodium salt glycosylation procedure, which has been successfully used for the synthesis of related 7-beta-D-ribofuranosyl derivatives. nih.gov This process typically involves the reaction of a protected ribofuranosyl halide with the sodium salt of a heterocyclic base. nih.gov

| Enzyme Source | Km (mM) for N7Ino | Vmax/Km (% of Inosine) |

| Human Erythrocyte PNP | 1.52 | 0.02% |

| Calf Spleen PNP | 1.26 | Not Reported |

| E. coli PNP | 0.64 | Not Reported |

| Data derived from a study on the inhibition of purine nucleoside phosphorylase and substrate properties of 7-beta-D-ribofuranosylguanine and 7-beta-D-ribofuranosylhypoxanthine. nih.gov |

Comparative Enzymatic Activities with Related Nucleosides

The enzymatic processing of this compound is significantly less efficient compared to its structural isomer, inosine (a 9-beta-ribonucleoside), and other related purine nucleosides. For example, the catalytic efficiency (Vmax/Km) of calf spleen PNP for the phosphorolysis of 3-(beta-D-ribofuranosyl)hypoxanthine is 13% of that for inosine, while for E. coli PNP, it is 30%. nih.gov This highlights the stringent stereoselectivity of the enzyme's active site.

Similarly, 7-beta-D-ribofuranosylguanine is also a weak substrate for PNP. nih.gov The competitive inhibition observed in the phosphorolysis of these 7-beta-nucleosides by known PNP inhibitors suggests that they bind to the same active site as the natural substrates. nih.gov The conformation of these 3-beta-nucleosides, specifically their anti-conformation relative to the imidazole (B134444) ring, is thought to allow for a structure that can be superimposed on the anti-conformation of the natural 9-beta-nucleosides relative to the pyrimidine (B1678525) ring, enabling their interaction with the enzyme's active site. nih.gov

Integration into Purine Nucleoside Metabolism and Salvage Pathways

Purine metabolism consists of two main pathways: de novo synthesis and the salvage pathway. nih.govresearchgate.net The de novo pathway assembles purine rings from simpler precursors, while the salvage pathway recycles purine bases and nucleosides generated from the degradation of nucleic acids. quora.com this compound, as a hypoxanthine-containing nucleoside, can potentially be integrated into the purine salvage pathway.

The central enzyme in the salvage of hypoxanthine is hypoxanthine-guanine phosphoribosyltransferase (HPRT), which catalyzes the conversion of hypoxanthine and 5-phosphoribosyl-1-pyrophosphate (PRPP) into inosine monophosphate (IMP). researchgate.net While direct evidence for the metabolism of this compound via this pathway is limited, its phosphorolysis would release hypoxanthine, which can then be readily utilized by HPRT to re-enter the purine nucleotide pool. researchgate.netnih.gov This reutilization of hypoxanthine is crucial for cellular economy, particularly in tissues with high energy demands or limited de novo synthesis capacity. quora.com

The regulation of the purine salvage pathway is complex and can be influenced by the cellular redox state. For instance, in cultured rat heart cells, a shift in the NAD+/NADH ratio towards NADH has been shown to decrease the rate of purine nucleotide salvage from hypoxanthine. nih.gov This inhibition is, at least in part, due to the direct inhibition of HPRT by NADH. nih.gov

Role as a Precursor for Biologically Active Compounds

The primary role of this compound as a precursor lies in its ability to release hypoxanthine upon phosphorolysis. Hypoxanthine is a key intermediate in purine metabolism and serves as a precursor for the synthesis of both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). researchgate.net

Furthermore, hypoxanthine itself can be a precursor in other biological contexts. For example, the salvage of hypoxanthine can be crucial under conditions where de novo purine synthesis is inhibited. nih.gov The integration of hypoxanthine into the nucleotide pool via the salvage pathway can help maintain cellular energy levels and provide the necessary building blocks for DNA and RNA synthesis.

Structural Biology and Molecular Recognition of 7 Beta Ribofuranosylhypoxanthine

Interactions with Nucleic Acids: Triplex DNA Formation

Triple-helical DNA (triplex DNA) is a non-canonical DNA structure formed when a third strand of nucleotides binds in the major groove of a DNA duplex. These structures have garnered interest for their potential applications in gene targeting and regulation. The incorporation of modified nucleosides, such as 7-beta-ribofuranosylhypoxanthine, into the third strand can influence the stability and specificity of triplex formation.

Specificity of G-C Base Pair Recognition by N7-Hypoxanthine Derivatives

Derivatives of N7-hypoxanthine, including this compound, exhibit a remarkable specificity for guanine-cytosine (G-C) base pairs within a DNA duplex. nih.govoup.comnih.gov Studies have shown that oligonucleotides containing these derivatives can bind to a target DNA duplex, forming a stable H•G-C base triple. nih.govnih.gov This recognition is highly specific; even at high concentrations of the third strand, no stable triplexes are formed with other base pairs such as A-T, T-A, or C-G. nih.govnih.gov This specificity is attributed to the formation of a single hydrogen bond between the N1-H of the hypoxanthine (B114508) analog and the N7 position of guanine (B1146940) in the G-C base pair. oup.comnih.gov The 2-amino function found in similar derivatives like N7-2'-deoxyguanosine is not essential for this specific recognition. oup.com While hypoxanthine in DNA generally shows a slight preference for cytosine, in certain nucleic acid analogs, it behaves as a guanine analog, specifically pairing with deoxycytidine in DNA. rsc.org

Hydrogen Bonding Patterns in Triple-Helical Structures

The formation and stability of triple-helical structures are critically dependent on the hydrogen bonding between the third strand and the target duplex. In the case of this compound derivatives recognizing a G-C base pair, a structural model supported by molecular dynamics simulations suggests that the primary interaction is a single hydrogen bond between the N1-H of the hypoxanthine and the N7 of the guanine. oup.comnih.gov This monodentate recognition is a key feature of the interaction. nih.govoup.comnih.gov While the N1-H•••N7 H-bond is considered a necessary requirement for this recognition, other factors may contribute to the stability of the triplex. oup.com These include enhanced intrastrand stacking interactions around the modified base and favorable electrostatic interactions between the C2-H of hypoxanthine and the O6 of guanine. oup.com In contrast, Hoogsteen and reverse Hoogsteen hydrogen bonds are fundamental to the formation of H-DNA, a type of intramolecular triplex. nih.gov

Conformational Effects on DNA Triplex Stability and Dynamics

The incorporation of this compound and its analogs into triplex-forming oligonucleotides (TFOs) significantly impacts the stability and dynamics of the resulting DNA triplex. At a neutral pH of 7.0, 15mer oligonucleotides containing 7-(2'-deoxy-beta-D-ribofuranosyl)hypoxanthine (β7H) or 7-(2'-O-methyl-beta-D-ribofuranosyl)hypoxanthine (β7HOMe) form triplexes with a target DNA duplex that are equally or even slightly more stable (up to 10-fold) than control TFOs containing 5-methyl-deoxycytidine. nih.govnih.gov The stability of these triplexes is maintained even with multiple substitutions of β7H residues, whether they are isolated or contiguous within the TFO sequence. nih.gov The monodentate recognition provided by these hypoxanthine derivatives can energetically compete with the bidentate recognition offered by other modified bases like 5-methyl-deoxycytidine or N7-2'-deoxyguanosine. nih.govoup.comnih.gov However, the stability can be influenced by the anomeric configuration, with the β-anomer of 7-(2'-deoxy-D-ribofuranosyl)hypoxanthine forming more stable triplexes than its α-anomer. researchgate.net

Protein-Ligand Interactions and Recognition Mechanisms

The principles of molecular recognition extend to the interaction of this compound and its derivatives with proteins. Understanding these interactions is crucial for drug design and the development of therapeutic agents.

In Silico Molecular Docking with Biological Receptors

In silico molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a biological receptor. ijzab.comnih.gov This approach has been applied to study the interactions of hypoxanthine derivatives with various protein targets. For instance, a study on 2-Carbamyl-9-[Beta-D-Ribofuranosyl] Hypoxanthine, a compound identified from rambutan fruit, used molecular docking to investigate its potential as an inhibitor of apoptotic proteins such as Caspase-3, Caspase-9, β-actin, p53, and Bcl-2. ijzab.comresearchgate.net The results of these docking studies can reveal the presence of binding sites and the formation of hydrogen bonds between the ligand and the protein, which validates the interaction. ijzab.com The binding energy, calculated in kcal/mol, provides a measure of the affinity between the ligand and the protein. ijzab.com Such in silico methods are valuable for screening large libraries of compounds to identify potential drug candidates. nih.gov

Table 1: Investigated Biological Receptors for 2-Carbamyl-9-[Beta-D-Ribofuranosyl] Hypoxanthine

| Receptor Protein | PDB Accession Number |

|---|---|

| Caspase-3 | P04637 |

| Caspase-9 | P55211 |

| β-actin | P60709 |

| p53 | P04639 |

| Bcl-2 | P42574 |

Data sourced from in silico molecular docking studies of a hypoxanthine derivative. ijzab.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 7-(2'-deoxy-alpha-D-ribofuranosyl)hypoxanthine |

| 7-(2'-deoxy-beta-D-ribofuranosyl)hypoxanthine |

| 7-(2'-O-methyl-beta-D-ribofuranosyl)hypoxanthine |

| 5-methyl-deoxycytidine |

| N7-2'-deoxyguanosine |

| 2-Carbamyl-9-[Beta-D-Ribofuranosyl] Hypoxanthine |

| Guanine |

| Cytosine |

| Adenine |

| Thymine |

| Caspase-3 |

| Caspase-9 |

| β-actin |

| p53 |

Enzyme-Substrate/Inhibitor Binding Site Analysis

The interaction of this compound, also known as 7-β-D-ribofuranosylhypoxanthine or N7-Inosine (N7Ino), with purine (B94841) nucleoside phosphorylase (PNP) reveals a fascinating case of molecular recognition where the enzyme can accommodate a non-standard regioisomer of its typical substrates. While it is generally considered a weak substrate for PNP across various species, its binding and turnover provide valuable insights into the flexibility and specificity of the enzyme's active site. nih.gov

Kinetic studies have demonstrated that this compound is phosphorolytically cleaved by PNP from human erythrocytes, calf spleen, and E. coli. However, its efficiency as a substrate is significantly lower compared to its canonical N9-isomer, inosine (B1671953). For instance, with human erythrocyte PNP, the pseudo-first-order rate constant (Vmax/Km) for the phosphorolysis of this compound is a mere 0.02% of that for inosine. nih.gov This suggests that while the enzyme can bind and process the N7-isomer, the orientation or interactions within the active site are not optimal for efficient catalysis.

The Michaelis constants (Km) for this compound further underscore the differences in binding affinity among PNPs from various sources, as detailed in the table below.

| Enzyme Source | Michaelis Constant (Km) for this compound |

| Human Erythrocyte PNP | 1.26 mM |

| Calf Spleen PNP | 1.52 mM |

| E. coli PNP | 0.64 mM |

This table presents the Michaelis constants (Km) of this compound for Purine Nucleoside Phosphorylase (PNP) from different biological sources. nih.gov

Detailed structural information from the crystal structure of E. coli PNP in complex with 7-deazahypoxanthine, a close analog of the hypoxanthine base, offers a model for understanding how the purine moiety of this compound is accommodated in the active site. The binding pocket for the purine base is formed by a combination of hydrophobic and polar residues. Key amino acids in this pocket include Met180, Cys91, Phe159, Ile206, and Val178, which create a hydrophobic environment for the purine ring. nih.gov

Crucially, the catalytically essential residue Asp204 is positioned to interact with the nitrogen atoms of the purine ring. In the case of 7-deazahypoxanthine, the molecule is oriented such that the N3 and N9 atoms are directed towards Asp204. nih.gov For this compound, where the ribose is attached at N7, the hypoxanthine base would need to adopt a specific orientation to allow for the key interactions necessary for catalysis.

NMR studies on the binding of hypoxanthine to human PNP have further elucidated the specific hydrogen bonding interactions. These studies indicate that in the enzyme-bound state, the N-1 proton of hypoxanthine forms a strong hydrogen bond with the carboxylate group of Glu201, while the N-7 proton interacts with the side chain of Asn243. This dual interaction stabilizes the binding of the purine base within the active site. The catalytic mechanism of PNP is understood to involve the protonation of the N7 position of the purine ring, which weakens the glycosidic bond and facilitates its cleavage. nih.gov The fact that this compound has a pre-existing substituent at the N7 position likely alters the electronic properties of the purine ring and affects the efficiency of this catalytic step.

While a definitive crystal structure of a PNP-7-beta-Ribofuranosylhypoxanthine complex is not available, the existing data on related complexes allows for a composite understanding of its binding. The hypoxanthine moiety likely sits (B43327) within the purine-binding pocket, engaging in hydrogen bonds with key residues such as Glu201 and Asn243 (in human PNP) or their equivalents in other species. The ribose group, being in the less common N7 position, would position the sugar-phosphate backbone in a different orientation compared to N9-nucleosides. This altered positioning of the ribose moiety is a plausible explanation for the compound's characterization as a weak substrate, as the optimal alignment for the nucleophilic attack by the phosphate (B84403) may be compromised.

The following table summarizes the key interacting residues within the PNP active site that are likely involved in the recognition of the hypoxanthine portion of this compound, based on studies with hypoxanthine and its analogs.

| Interacting Residue | Enzyme Source | Type of Interaction |

| Asp204 | E. coli | Hydrogen bonding with purine ring nitrogens |

| Glu201 | Human | Hydrogen bonding with N-1 of hypoxanthine |

| Asn243 | Human | Hydrogen bonding with N-7 of hypoxanthine |

| Met180, Cys91 | E. coli | Forms part of the binding pocket |

| Phe159, Ile206, Val178 | E. coli | Hydrophobic interactions with the purine ring |

This table details the amino acid residues in the active site of Purine Nucleoside Phosphorylase (PNP) that are implicated in the binding of the hypoxanthine base, providing a model for the interaction with this compound. nih.gov

Advanced Analytical Methodologies for 7 Beta Ribofuranosylhypoxanthine Research

Chromatographic Separation and Identification Techniques

Chromatographic methods are fundamental for the isolation and quantitative analysis of 7-beta-Ribofuranosylhypoxanthine, particularly in complex biological matrices where it may be present with other closely related nucleosides.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. It allows for the effective separation of this compound from its isomers, such as the alpha-anomer and the more common 9-beta-D-ribofuranosylhypoxanthine (inosine). nih.gov

Research has demonstrated the successful separation of 7-beta-D-ribofuranosylhypoxanthine from urine samples of patients with chronic myelogenous leukemia. nih.gov The identity of the isolated compound was confirmed by comparing its HPLC retention time with that of a synthetically produced standard. Co-injection of the natural material with synthetic samples of the alpha and beta-anomers of 7-ribofuranosylhypoxanthine further solidified its identification. nih.gov

A variety of HPLC methods have been developed for the separation of nucleosides. nist.gov For instance, reversed-phase HPLC on a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724) is a common approach. nist.govnih.gov The separation of a standard mixture of 24 nucleotides, nucleosides, and purine (B94841) bases has been achieved within 35 minutes using a C-18 reversed-phase column with a gradient of methanol/acetonitrile in an ammonium (B1175870) dihydrogen phosphate (B84403) buffer. nist.gov Such methods can be adapted and optimized for the specific quantitative analysis of this compound in various biological samples.

Table 1: HPLC Conditions for Nucleoside Separation

| Parameter | Condition | Reference |

|---|---|---|

| Column | C-18 reversed-phase | nist.govnih.gov |

| Mobile Phase | Aqueous buffer (e.g., 0.15 M ammonium dihydrogen phosphate, pH 6.0) with a methanol/acetonitrile gradient | nist.gov |

| Detection | UV at 260 nm | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomics

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for comprehensive metabolomic analysis, capable of identifying and quantifying a wide range of metabolites, including nucleosides. For non-volatile and polar compounds like this compound, a derivatization step is necessary to increase their volatility for GC analysis.

The most common derivatization technique for nucleosides is silylation, which involves replacing the active hydrogens in the hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups. nih.gov This process reduces the polarity of the molecule and makes it amenable to GC separation. The resulting TMS derivatives can then be separated on a capillary column and detected by a mass spectrometer.

While specific GC-MS studies on this compound are not extensively documented, the general methodology for nucleoside analysis is well-established. This involves the extraction of the analyte, derivatization, and subsequent analysis by GC-MS. The mass spectrometer provides a fragmentation pattern that serves as a chemical fingerprint, allowing for the identification of the compound.

Table 2: General GC-MS Parameters for Nucleoside Analysis

| Parameter | Description | Reference |

|---|---|---|

| Derivatization Reagent | Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | nih.gov |

| GC Column | Capillary column (e.g., fused silica) | nih.gov |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Detection | Mass Spectrometer | nih.gov |

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, providing detailed information about its molecular structure, stereochemistry, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for confirming the structure of this compound. It provides detailed information about the connectivity of atoms and the stereochemistry of the molecule, which is essential for distinguishing between different isomers.

The structure of 7-beta-D-ribofuranosylhypoxanthine has been established based on NMR data. nih.gov The beta-configuration of the ribofuranosyl moiety and the attachment of the ribose to the N7 position of the hypoxanthine (B114508) base are key features confirmed by NMR. The coupling constants between the protons of the furanose ring in the 1H NMR spectrum are particularly important for determining the stereochemistry.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which provides further confirmation of its structure.

In the mass spectrum of 7-beta-D-ribofuranosylhypoxanthine, the molecular ion (M+) peak confirms the compound's molecular weight. nih.gov The fragmentation pattern is also characteristic. A key fragment observed is the hypoxanthine base, resulting from the cleavage of the N-glycosidic bond. Another significant fragment is the ribose moiety. The masses of these fragments are consistent with the proposed structure.

While detailed fragmentation studies specific to this compound are limited, the principles of nucleoside fragmentation are well understood. The fragmentation pattern is influenced by the site of glycosylation, and thus can be used to differentiate between N7 and N9 isomers.

Table 3: Key Mass Spectrometry Data for 7-beta-D-ribofuranosylhypoxanthine

| Feature | Observation | Significance | Reference |

|---|---|---|---|

| Molecular Ion (M+) | Observed at the expected m/z | Confirms the molecular weight of the compound | nih.gov |

| Key Fragments | Hypoxanthine base, Ribose moiety | Confirms the constituent parts of the nucleoside | nih.gov |

Ultraviolet (UV) Absorption Spectroscopy for Detection and Purity

Ultraviolet (UV) absorption spectroscopy is a straightforward and effective method for the detection and purity assessment of this compound. The UV spectrum is sensitive to the electronic structure of the purine ring and can be used to differentiate between N7 and N9 substituted isomers.

The UV absorption spectrum of 7-beta-D-ribofuranosylhypoxanthine has been characterized and shown to be identical to that of a synthetic standard. nih.gov The absorption maxima (λmax) of 7-substituted purines are known to shift depending on the pH of the solution. This pH-dependent shift is a characteristic feature that can aid in the identification of the compound.

The purity of a sample of this compound can be assessed by examining its UV spectrum for the presence of extraneous peaks that would indicate contamination with other UV-absorbing compounds.

Table 4: UV Absorption Maxima of 7-beta-D-ribofuranosylhypoxanthine

| pH | λmax (nm) | Reference |

|---|---|---|

| Acidic | Data not specified | nih.gov |

| Neutral | Data not specified | nih.gov |

| Alkaline | Data not specified | nih.gov |

While the reference confirms the use of UV spectroscopy, specific λmax values at different pHs were not detailed.

Research Applications and Potential Biological Probes Derived from 7 Beta Ribofuranosylhypoxanthine Analogs

Design and Synthesis of Fluorescent Nucleoside Analogs

The creation of fluorescent nucleoside analogs that are structurally similar to their natural counterparts is a significant area of chemical biology. escholarship.org These "isomorphic" fluorescent nucleosides are designed to be minimally disruptive to biological systems while providing a means to observe molecular events in real-time. escholarship.orgacs.org The ideal fluorescent nucleoside analog should be highly fluorescent, structurally as close as possible to the native nucleoside, stable in aqueous environments, and capable of site-specific incorporation into oligonucleotides. cancer.gov

The design process often involves the addition of a fluorophore to the nucleobase in a way that minimizes structural changes that could affect biological interactions. uef.fi For instance, the development of dibenzofuran (B1670420) α-amino acids as fluorescent, conformationally rigid analogs of tyrosine showcases a strategy of creating structurally constrained fluorophores to enhance their optical properties. nih.gov A key aspect of designing these analogs is to ensure their fluorescence characteristics, such as excitation and emission maxima, are distinct from those of native nucleic acids. cancer.gov

The synthesis of these analogs can be complex, often requiring multi-step chemical processes. researchgate.net For example, one approach involves the ortho-arylation of a starting molecule followed by a palladium-catalyzed cyclization to create the fluorescent core. nih.gov Another strategy utilizes Negishi coupling for a more direct synthesis. nih.gov These synthetic routes are carefully planned to produce analogs that can be readily incorporated into larger molecules like oligonucleotides using automated DNA synthesizers. cancer.gov

Application in Mechanistic Enzymology and Nucleic Acid Studies

Fluorescent nucleoside analogs serve as powerful probes for investigating the mechanisms of enzymes that interact with nucleic acids. cancer.gov By replacing a natural nucleoside with a fluorescent counterpart, researchers can directly monitor changes in the local environment of the probe, providing insights into enzyme-substrate interactions, conformational changes, and reaction kinetics. cancer.govnist.gov

A notable application is in the study of adenosine (B11128) deaminase, an enzyme that converts adenosine to inosine (B1671953). A fluorescent adenosine analog, thA, can be used as a substrate for this enzyme. acs.orgnih.gov The enzymatic conversion of thA to the distinctly emissive inosine analog, thI, allows for the real-time monitoring of the reaction and the screening of potential inhibitors. acs.orgnih.gov

These analogs are also invaluable for studying the structure and dynamics of DNA and RNA. nist.gov When incorporated into oligonucleotides, the fluorescence of the analog can be sensitive to changes in the nucleic acid's conformation, such as during folding or binding to other molecules. escholarship.org For example, they have been used to assess the polarity of the major groove in DNA duplexes. nih.gov The ability to detect subtle changes in base stacking through alterations in fluorescence intensity provides a significant advantage over other labeling methods. cancer.gov

Utility in Biophysical and Cellular Imaging

The bright and environmentally sensitive fluorescence of these nucleoside analogs makes them excellent tools for biophysical studies and cellular imaging. nih.gov In biophysical assays, they can be used to study the folding of nucleic acids and their interactions with proteins and small molecules. acs.orgnih.gov Techniques like fluorescence resonance energy transfer (FRET) can be employed by pairing a fluorescent analog with another fluorophore to measure distances and detect binding events. nih.gov

For cellular imaging, bright and photostable fluorescent nucleoside analogs are particularly useful. nih.gov Tricyclic cytidine (B196190) analogs, for instance, can be enzymatically incorporated into oligonucleotides and have been successfully used for both in vitro biophysical experiments and for imaging within cells. acs.orgnih.gov The ability to visualize the localization and dynamics of specific nucleic acid sequences inside living cells opens up new avenues for understanding gene expression and other cellular processes.

Development of Modified Oligonucleotides for Triplex DNA-Based Research

Triplex-forming oligonucleotides (TFOs) are short strands of DNA or RNA that can bind in a sequence-specific manner to the major groove of double-helical DNA, forming a triple helix structure. mdpi.com This unique binding property has made TFOs a subject of intense research for their potential to modulate gene expression. mdpi.com The development of modified oligonucleotides, including those containing analogs of 7-beta-ribofuranosylhypoxanthine, aims to enhance the stability and binding affinity of these triplex structures.

Various chemical modifications have been explored to improve the properties of TFOs. These include alterations to the sugar moiety, such as the introduction of 4'-C-hydroxymethyl, locked nucleic acid (LNA), and 2'-amino-LNA modifications. nih.gov Studies have shown that triplexes containing monomers of N2'-glycyl-functionalized 2'-amino-LNA exhibit particularly high stability. nih.gov Another strategy involves conjugating DNA-cleaving molecules, like orthophenanthroline (OP), to TFOs to create synthetic nucleases that can induce site-specific DNA damage. nih.gov

The specificity of TFOs makes them valuable tools for targeted genome modification. nih.gov By designing a TFO to bind to a specific gene sequence, it is possible to deliver a payload, such as a DNA-damaging agent, to a precise location in the genome. nih.gov This approach has been shown to induce double-strand breaks at the target site, which can then be repaired by the cell's own machinery, leading to mutations or, in the presence of a donor template, targeted gene modification. nih.gov

Preclinical Research on Antiviral Mechanisms and Polymerase Inhibition

Viral RNA-dependent RNA polymerases (RdRps) are essential enzymes for the replication of many RNA viruses and are a primary target for antiviral drug development. nih.gov Nucleoside analogs, including derivatives of this compound, are a major class of antiviral compounds that function by inhibiting these polymerases. nih.gov

The mechanism of action of these analogs can vary. Some act as chain terminators, where after being incorporated into the growing viral RNA chain, they prevent the addition of further nucleotides. nih.gov Others may act as mutagens, introducing errors into the viral genome at a rate that is unsustainable for the virus. nih.gov A more recently discovered mechanism involves the induction of polymerase backtracking, where the analog causes the polymerase to slide backward on the RNA template and pause, thereby inhibiting RNA synthesis. nih.gov

Preclinical research has identified several promising nucleoside analogs with activity against a range of viruses, including poliovirus, hepatitis C virus (HCV), influenza viruses, and coronaviruses. nih.gov For example, ribavirin, a broad-spectrum antiviral, is thought to act in part by inhibiting viral RNA synthesis and as a mutagenic agent against viruses like HCV and poliovirus. nih.gov The development of new nucleoside analogs continues to be a key strategy in the search for effective treatments for viral infections. nih.gov

Investigations into Cellular Metabolism Perturbations in Disease Models

Fluorescent nucleoside analogs are also proving to be valuable tools for studying perturbations in cellular metabolism associated with various diseases. escholarship.org Many cellular pathways involve nucleosides and nucleotides as substrates, cofactors, or signaling molecules. escholarship.org Emissive analogs of these molecules can serve as probes to monitor the activity of enzymes involved in these pathways. escholarship.org

For instance, the enzymatic interconversion of a fluorescent adenosine analog to an inosine analog can be used to assay the activity of adenosine deaminase, an enzyme with altered activity in certain diseases. acs.orgnih.gov Similarly, fluorescent analogs of NAD+, a crucial cofactor in numerous metabolic and signaling pathways, have been developed to study the activity of NAD+-consuming enzymes like PARPs and sirtuins. escholarship.org

The ability to monitor these enzymatic reactions in real-time and in a high-throughput manner makes these fluorescent analogs powerful tools for drug discovery and for understanding the metabolic basis of disease. escholarship.org By observing how disease states or potential therapeutic agents affect the activity of these key metabolic enzymes, researchers can gain valuable insights into disease mechanisms and identify new therapeutic targets.

Future Research Directions and Unaddressed Areas in 7 Beta Ribofuranosylhypoxanthine Studies

Discovery and Characterization of Novel Biosynthetic and Degradation Pathways

A fundamental gap in our knowledge is the precise enzymatic machinery responsible for the synthesis and breakdown of 7-beta-ribofuranosylhypoxanthine. While general purine (B94841) metabolic pathways are well-documented, the specific enzymes that catalyze the formation of the N7-glycosidic bond with hypoxanthine (B114508) and those that mediate its degradation are yet to be identified.

Future research should focus on:

Identification of Biosynthetic Enzymes: It is crucial to determine whether the synthesis of this compound occurs via a dedicated enzyme or as a result of the promiscuous activity of a known purine salvage or modification enzyme. The de novo synthesis pathways for purines lead to the formation of inosine (B1671953) monophosphate (IMP), and salvage pathways recycle purine bases. nih.govjumedicine.com Research could investigate if enzymes like purine nucleoside phosphorylase (PNP), which typically cleaves nucleosides, might, under certain conditions, catalyze a reverse reaction leading to the formation of this unusual N7-linked nucleoside. researchgate.net Studies on related N7-methylguanosine (m7G) have identified specific methyltransferases like METTL1/WDR4 that install the modification. nih.gov A similar approach could be employed to search for a "ribosyltransferase" that specifically targets the N7 position of hypoxanthine.

Elucidation of Degradation Pathways: The catabolic fate of this compound is unknown. Standard purine degradation involves enzymes like purine nucleoside phosphorylase, which cleaves the glycosidic bond of N9-ribonucleosides. jumedicine.comwsu.edu It is essential to investigate whether this compound is a substrate for known nucleosidases or if a specialized enzyme is required for its cleavage. The stability of the N7-glycosidic bond compared to the N9 bond under physiological conditions and in the presence of various hydrolases needs to be determined. The degradation of dietary nucleic acids involves a cascade of nucleases and phosphodiesterases, ultimately leading to free bases that are either salvaged or converted to uric acid. acs.org The pathway for this compound may follow a similar route, but this needs experimental validation.

High-Resolution Structural Analysis of this compound Complexes

To date, no high-resolution crystal structures of this compound in complex with a protein have been reported. Such structural data are indispensable for understanding its biological function, if any. The structural analysis of a related compound, 7-(2'-deoxy-α-D-ribofuranosyl)hypoxanthine, has been described, providing some insight into the conformation of N7-substituted hypoxanthine nucleosides. soton.ac.uk

Future research should aim to:

Crystallize and Solve Structures of Enzyme-Ligand Complexes: Once enzymes involved in the metabolism of this compound are identified, co-crystallization trials should be a priority. High-resolution structures would reveal the precise molecular interactions within the enzyme's active site, explaining substrate specificity and the catalytic mechanism. This approach has been successfully used to understand the interaction of various ligands with their protein targets. nih.gov

NMR Spectroscopy Studies: In cases where crystallization is challenging, Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the solution structure and dynamics of the nucleoside and its interactions with binding partners.

Rational Design of N7-Linked Ribonucleoside-Based Biochemical Tools

The development of specific chemical probes and inhibitors is a powerful strategy to investigate the function of a molecule and its associated enzymes. The synthesis of 7-beta-D-ribofuranosylxanthine and its derivatives has been reported, demonstrating the feasibility of chemically modifying the N7-ribosyl scaffold. nih.govmdpi.com

Future research directions include:

Development of Stable Analogs: Creating non-hydrolyzable analogs of this compound could help in trapping and identifying enzymes that bind to it. These analogs could be used in affinity chromatography to isolate binding partners from cell lysates.

Synthesis of Labeled Probes: The synthesis of radiolabeled or fluorescently tagged versions of this compound would enable researchers to trace its metabolic fate within cells and tissues.

Design of Specific Inhibitors: Based on the structural information from enzyme-ligand complexes, it would be possible to rationally design potent and specific inhibitors for the enzymes involved in its metabolism. Such inhibitors would be invaluable tools for probing the physiological consequences of accumulating or depleting this nucleoside. The principles of rational drug design have been successfully applied to develop inhibitors for various enzymes, including DNA ligases and uracil-DNA glycosylases. nih.govannualreviews.org

Integration of Omics Data for Systems-Level Understanding of this compound Metabolism

The integration of various "omics" data (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful, unbiased approach to place this compound within a broader biological context. nih.govbiorxiv.orgnih.gov Metabolomics studies have already shown associations between nucleotide metabolism and disease states. jumedicine.com

Future research should involve:

Targeted Metabolomics: Developing sensitive and specific mass spectrometry-based methods for the accurate quantification of this compound in various biological samples (tissues, cells, and biofluids).

Multi-Omics Correlation Studies: In patient cohorts or cell models where levels of this compound are altered, multi-omics analyses can be performed to identify correlations between its abundance and the expression of specific genes and proteins. This could point towards the pathways it is involved in and the enzymes that regulate its levels. For instance, studies on N7-methylguanosine have utilized such approaches to predict m7G sites and understand their regulatory roles. nih.gov

Flux Analysis: Using stable isotope-labeled precursors to trace the flow of atoms into and out of this compound, providing a dynamic view of its synthesis and degradation rates under different physiological conditions.

Comparative Biochemical Studies Across Diverse Organisms

Investigating the presence and metabolism of this compound across different species can provide insights into its evolutionary origins and potential conserved functions. Comparative genomics of nucleotide metabolism has revealed both conserved and divergent pathways across the domains of life. nih.gov

Future research directions include:

Screening for Presence in Various Organisms: A systematic survey of different organisms, from bacteria and yeast to plants and animals, for the presence of this compound. This could reveal whether its occurrence is a unique feature of human metabolism or more widespread.

Comparative Enzymology: Once the relevant enzymes are identified in humans, their homologs in other species can be characterized. Comparing their substrate specificities and kinetic properties could shed light on the evolution of N7-substituted purine metabolism. For example, purine metabolism shows significant diversification between animals and plants.

Exploring Unique Biological Niches: Investigating organisms that thrive in extreme environments or have unusual metabolic capabilities might uncover novel pathways and functions related to this compound.

Q & A

Basic Research Questions

Q. How is 7-beta-Ribofuranosylhypoxanthine synthesized and characterized in laboratory settings?

- Methodological Answer : Synthesis typically involves ribosylation reactions using hypoxanthine and activated ribose derivatives (e.g., ribofuranosyl chlorides). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. Experimental protocols must detail reaction conditions (temperature, solvent, catalysts) and purification steps (e.g., column chromatography). For reproducibility, include spectral data (¹H/¹³C NMR peaks, HPLC retention times) in the main text or supplementary materials, adhering to journal guidelines for compound characterization .

Q. What analytical methods are recommended for assessing the purity and stability of this compound under varying conditions?

- Methodological Answer : Stability studies should employ accelerated degradation tests under controlled pH (e.g., 2–10), temperature (4–40°C), and light exposure. Use HPLC-UV or LC-MS to monitor degradation products and quantify stability. For purity, combine elemental analysis with chromatographic methods (e.g., reverse-phase HPLC with a C18 column). Validate methods per ICH guidelines, including specificity, linearity, and precision. Data contradictions (e.g., unexpected degradation pathways) should be resolved by replicating experiments under identical conditions and cross-validating with orthogonal techniques like differential scanning calorimetry (DSC) .

Q. How should researchers formulate hypotheses about the biological role of this compound in nucleotide metabolism?

- Methodological Answer : Apply the PICO framework (Population: target enzymes/cells; Intervention: compound exposure; Comparison: wild-type vs. knockout models; Outcome: metabolite levels/enzyme activity). For example, hypothesize that this compound inhibits purine nucleoside phosphorylase (PNP) by competing with inosine. Test via enzyme kinetics (Km/Vmax shifts) and cellular assays (e.g., LC-MS quantification of purine metabolites in treated vs. untreated cells). Ensure hypotheses align with gaps identified in literature reviews .

Advanced Research Questions

Q. How can researchers design experiments to investigate the enzymatic interactions of this compound with purine metabolism pathways?

- Methodological Answer : Use isotope tracing (e.g., ¹⁴C-labeled hypoxanthine) to track incorporation into nucleotide pools. Combine with CRISPR-Cas9 knockout models (e.g., PNP-deficient cells) to isolate specific enzyme interactions. Structural insights can be gained via X-ray crystallography or molecular docking simulations, comparing binding affinities with natural substrates (e.g., inosine). Validate findings using surface plasmon resonance (SPR) for real-time interaction kinetics .

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound across different cellular models?

- Methodological Answer : Apply the FINER criteria to evaluate experimental feasibility and relevance. For example, discrepancies in cytotoxicity (e.g., activity in cancer vs. normal cells) may arise from differential expression of transport proteins (e.g., nucleoside transporters). Address this by:

- Controlling variables : Standardize cell culture conditions (passage number, media composition).

- Cross-model validation : Compare results in primary cells, immortalized lines, and organoids.

- Mechanistic follow-up : Use RNA-seq to identify transcriptomic changes or CRISPR screens to pinpoint resistance genes. Publish negative results to avoid publication bias .

Q. How can structural modifications of this compound enhance its specificity for target enzymes?

- Methodological Answer : Employ rational design guided by enzyme active-site topology (e.g., PNP’s catalytic pocket). Modify the ribose moiety (e.g., 2'-deoxy or 3'-azido substitutions) or hypoxanthine base (e.g., 8-bromo derivatives) to alter hydrogen bonding or steric effects. Test analogs via enzymatic assays (IC50 determination) and computational tools (e.g., molecular dynamics simulations). Prioritize compounds with >10-fold selectivity over off-target enzymes (e.g., adenosine deaminase) .

Q. What experimental controls are critical when studying this compound’s role in epigenetic regulation?

- Methodological Answer : Include negative controls (e.g., ribose-only treatments) and positive controls (e.g., known methyltransferase inhibitors like 5-azacytidine). For chromatin immunoprecipitation (ChIP) assays, use isotype-matched IgG antibodies. Account for batch effects in multi-omics data (e.g., DNA methylation arrays) by randomizing sample processing order and including technical replicates. Data normalization should follow MIAME guidelines for microarray experiments .

Guidance for Research Question Development

- Evaluating Novelty : Use tools like Web of Science or PubMed to identify underexplored areas (e.g., "this compound AND RNA modification"). Frame questions using gap analysis (e.g., "How does this compound compare to adenosine analogs in inhibiting viral polymerases?") .

- Ethical and Feasibility Checks : Ensure proposed studies comply with biosafety protocols (e.g., BSL-2 for viral assays) and avoid redundant work by referencing prior synthesis routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.